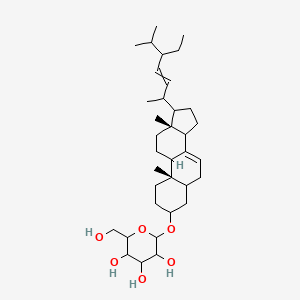
3-O-beta-D-Glucopyranosylspinasterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-beta-D-Glucopyranosylspinasterol is a naturally occurring glycoside compound. It is a derivative of spinasterol, a phytosterol found in various plant species. The compound is characterized by the attachment of a glucose molecule to the spinasterol structure, specifically at the 3-O position. This modification imparts unique biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosylspinasterol typically involves the glycosylation of spinasterol. One common method is the chemo-enzymatic synthesis, which utilizes glycosidases to catalyze the attachment of the glucose molecule to the spinasterol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic processes. These processes utilize bioreactors to maintain optimal conditions for the glycosidase enzymes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-O-beta-D-Glucopyranosylspinasterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the sterol backbone, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique biological activities, making them valuable in research and industrial applications .
Scientific Research Applications
3-O-beta-D-Glucopyranosylspinasterol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-O-beta-D-Glucopyranosylspinasterol involves its interaction with cell membranes and various molecular targets. The glucose moiety enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with biological membranes. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Beta-Sitosterol-3-O-D-Glucopyranoside: Similar in structure, this compound also exhibits estrogenic properties and stimulates glucose utilization in skeletal muscle cells.
3-O-beta-D-Glucopyranosyl platycodigenin: Known for its amphiphilic structure, this compound enhances cell membrane permeability and promotes drug delivery.
Uniqueness
3-O-beta-D-Glucopyranosylspinasterol is unique due to its specific glycosylation pattern, which imparts distinct biological properties.
Properties
Molecular Formula |
C35H58O6 |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
2-[[(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/t21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChI Key |
ITYGLICZKGWOPA-DELWOBSHSA-N |
Isomeric SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















